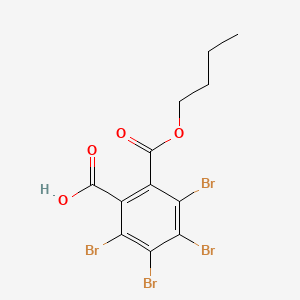

![molecular formula C28H38Br2S3 B12294452 Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)

Benzofuro[5,6-b]furan-4,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

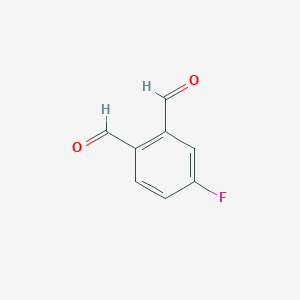

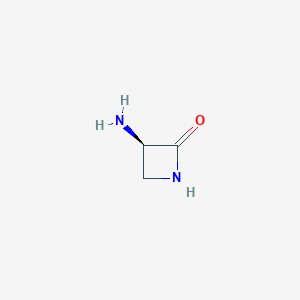

ベンゾフロ[5,6-b]フラン-4,8-ジオンは、分子式C10H4O4を持つ複素環式化合物です。これは、2つのフラン環と2つのケトン基を含む縮合環系を特徴としています。

製法

合成ルートと反応条件: ベンゾフロ[5,6-b]フラン-4,8-ジオンの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。 一般的な方法の1つは、フリーラジカル環化カスケードの使用が含まれ、これは複雑な多環式ベンゾフラン化合物を構築するための効果的なアプローチです 。 別の方法は、プロトン量子トンネル効果を利用したものであり、収率が高く、副反応が少ないため、複雑なベンゾフラン環系の合成に適しています .

工業生産方法: ベンゾフロ[5,6-b]フラン-4,8-ジオンの工業生産方法は、文献ではあまりよくわかっていません。しかし、反応条件の最適化、費用対効果の高い試薬の使用、収率と純度の向上を確保するなど、大規模な有機合成の原則が、その工業生産に適用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[5,6-b]furan-4,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an effective approach for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for the synthesis of complex benzofuran ring systems .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

化学反応の分析

反応の種類: ベンゾフロ[5,6-b]フラン-4,8-ジオンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、異なる試薬の反応部位となるフラン環とケトン基の存在によって促進されます .

一般的な試薬と条件: ベンゾフロ[5,6-b]フラン-4,8-ジオンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 置換反応は、しばしば酸性または塩基性条件下でアミンやアルコールなどの求核剤を伴います .

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールの生成につながる可能性があります。 置換反応は、フラン環に付加された官能基を持つさまざまな誘導体を生成する可能性があります .

科学研究への応用

ベンゾフロ[5,6-b]フラン-4,8-ジオンは、その独自の構造と反応性により、いくつかの科学研究に適用されています。化学では、より複雑な分子を合成するための構成要素として使用されます。 生物学および医学では、生物学的標的に作用する能力により、抗菌剤および抗がん剤としての可能性を示しています 。 産業では、高出力密度と可逆容量を提供する、充電式リチウム電池の電極材料として探求されています .

科学的研究の応用

Benzofuro[5,6-b]furan-4,8-dione has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets . In the industry, it is explored as an electrode material for rechargeable lithium batteries, offering high power density and reversible capacity .

作用機序

ベンゾフロ[5,6-b]フラン-4,8-ジオンの作用機序は、反応性のフラン環とケトン基を通じて分子標的との相互作用を含みます。 これらの相互作用は、微生物の増殖の阻害またはがん細胞のアポトーシスの誘導につながる可能性があります 。 この化合物は、酸化還元反応を起こす能力も持っているため、電子移動プロセスを促進する電池用途に適しています .

類似化合物の比較

類似化合物: ベンゾフロ[5,6-b]フラン-4,8-ジオンに似た化合物には、9,10-アントラキノン、ベンゾ[1,2-b:4,5-b’]ジチオフェン-4,8-ジオン、ピリド[3,4-g]イソキノリン-5,10-ジオンなどがあります 。これらの化合物は、縮合環系や複数の反応部位など、構造的な類似性を共有しています。

独自性: 幅広い化学反応に参加する能力と、さまざまな分野における有望な用途は、類似化合物の中でその独自性を強調しています .

類似化合物との比較

Similar Compounds: Similar compounds to Benzofuro[5,6-b]furan-4,8-dione include 9,10-anthraquinone, benzo[1,2-b:4,5-b’]dithiophene-4,8-dione, and pyrido[3,4-g]isoquinoline-5,10-dione . These compounds share structural similarities, such as fused ring systems and multiple reactive sites.

Uniqueness: Its ability to participate in a wide range of chemical reactions and its promising applications in various fields highlight its uniqueness among similar compounds .

特性

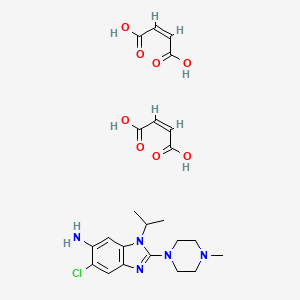

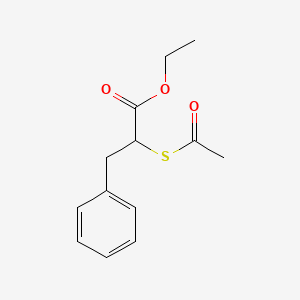

分子式 |

C28H38Br2S3 |

|---|---|

分子量 |

630.6 g/mol |

IUPAC名 |

5-bromo-2-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-3-octylthiophene |

InChI |

InChI=1S/C28H38Br2S3/c1-3-5-7-9-11-13-15-21-19-25(29)32-27(21)23-17-18-24(31-23)28-22(20-26(30)33-28)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |

InChIキー |

JCOFNOXAMGOEFG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

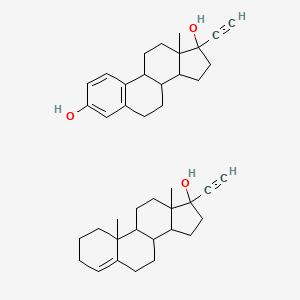

![(Z)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12294421.png)

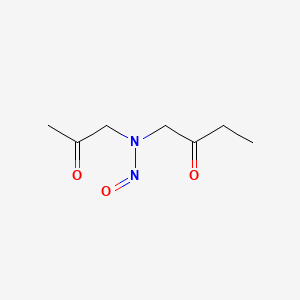

![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)

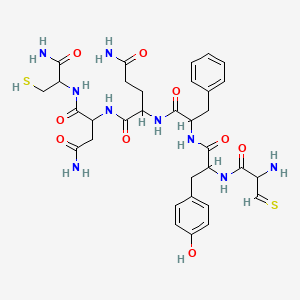

![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)